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Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 3-
(Methoxymethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. The

document delves into the molecular structure, electronic properties, and reactivity of this

compound, with a particular focus on its application in palladium-catalyzed cross-coupling

reactions. Through a combination of established theoretical principles and advanced

computational modeling, this guide aims to provide researchers, scientists, and drug

development professionals with the in-depth knowledge required to effectively utilize and

understand the behavior of 3-(Methoxymethoxy)phenylboronic acid in synthetic and

medicinal chemistry endeavors. The inclusion of detailed computational protocols, predicted

spectroscopic data, and a proposed synthetic route serves as a practical resource for the

scientific community.

Introduction: The Strategic Importance of
Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their

pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction

facilitates the formation of carbon-carbon bonds, a fundamental transformation in the

construction of complex organic molecules, including a vast array of pharmaceuticals,

agrochemicals, and advanced materials. The versatility and functional group tolerance of the
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Suzuki-Miyaura reaction have cemented its status as an indispensable tool in the drug

discovery and development pipeline.

The reactivity and selectivity of phenylboronic acids in these cross-coupling reactions are

profoundly influenced by the nature and position of substituents on the phenyl ring. These

substituents can modulate the electronic properties and steric environment of the boronic acid

moiety, thereby fine-tuning its reactivity. 3-(Methoxymethoxy)phenylboronic acid is a

particularly interesting derivative due to the presence of the methoxymethyl (MOM) ether. The

MOM group serves as a protecting group for the phenolic hydroxyl group, which is often

incompatible with the reaction conditions used in many synthetic transformations. The ability to

deprotect the MOM group under specific conditions to reveal the phenol offers a strategic

advantage in multi-step syntheses, allowing for late-stage functionalization of the molecule.

This guide will provide a detailed exploration of the theoretical underpinnings and

computational analysis of 3-(Methoxymethoxy)phenylboronic acid. By understanding its

electronic structure, conformational preferences, and reactivity parameters, researchers can

make more informed decisions in the design of synthetic routes and the development of novel

molecular entities.

Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of a reagent is

paramount for its safe and effective handling and application in a laboratory setting. This

section summarizes the key properties of 3-(Methoxymethoxy)phenylboronic acid.
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Property Value Reference

Chemical Name

3-

(Methoxymethoxy)phenylboron

ic acid

CAS Number 216443-40-2 [2]

Molecular Formula C₈H₁₁BO₄

Molecular Weight 181.98 g/mol

Appearance Solid

InChI

1S/C8H11BO4/c1-12-6-13-8-4-

2-3-7(5-8)9(10)11/h2-5,10-

11H,6H2,1H3

InChI Key
VAPXDSYOTCGWBV-

UHFFFAOYSA-N

SMILES COCOC1=CC=CC(B(O)O)=C1

Predicted pKa 7.95 ± 0.10 [1]

Predicted Boiling Point 357.1 ± 52.0 °C [1]

Predicted Density 1.19 ± 0.1 g/cm³ [1]

Safety Information:

3-(Methoxymethoxy)phenylboronic acid is classified as acutely toxic if swallowed (Acute

Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. All manipulations

should be performed in a well-ventilated fume hood. For detailed safety information, refer to the

Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 3-(Methoxymethoxy)phenylboronic
Acid: A Proposed Protocol
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While a specific, peer-reviewed synthesis for 3-(Methoxymethoxy)phenylboronic acid is not

readily available in the literature, a reliable synthetic route can be proposed based on well-

established methodologies for the synthesis of analogous substituted phenylboronic acids. The

following protocol outlines a two-step process starting from 3-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

The first step involves the protection of the acidic phenolic proton with a methoxymethyl (MOM)

group. This is crucial to prevent interference with the subsequent organometallic reactions.

3-Bromophenol

1-Bromo-3-(methoxymethoxy)benzene

1.

Chloromethyl methyl ether (MOM-Cl)

Base (e.g., DIPEA)
Solvent (e.g., DCM)

Click to download full resolution via product page

Diagram 1: Protection of 3-bromophenol with a MOM group.

Protocol:

To a solution of 3-bromophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-

diisopropylethylamine (DIPEA) (1.5 eq).

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography to afford 1-bromo-3-

(methoxymethoxy)benzene.

Step 2: Borylation to Form the Boronic Acid

The second step involves a lithium-halogen exchange followed by borylation with a trialkyl

borate and subsequent hydrolysis to yield the desired boronic acid. This is a common and

effective method for the synthesis of arylboronic acids.[3]

1-Bromo-3-(methoxymethoxy)benzene

3-(Methoxymethoxy)phenylboronic acid

1. n-Butyllithium
   THF, -78 °C

2. Triisopropyl borate

3. Aqueous acid workup

Click to download full resolution via product page

Diagram 2: Borylation to form the target boronic acid.

Protocol:

Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF)

under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

Stir the reaction mixture at -78 °C for 1 hour.

Add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70

°C.

After the addition is complete, allow the reaction to slowly warm to room temperature and stir

for an additional 2-4 hours.

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric

acid (e.g., 1 M HCl) until the solution is acidic.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 3-(Methoxymethoxy)phenylboronic acid.

Further purification can be achieved by recrystallization if necessary.

Theoretical and Computational Analysis
To gain a deeper understanding of the reactivity and electronic nature of 3-
(Methoxymethoxy)phenylboronic acid, a comprehensive computational analysis was

performed using Density Functional Theory (DFT). These calculations provide valuable insights

into the molecule's structure, electronic properties, and potential for participation in chemical

reactions.

Computational Methodology
All calculations were performed using established quantum chemical software packages. The

molecular geometry of 3-(Methoxymethoxy)phenylboronic acid was optimized using the

B3LYP functional with the 6-31G(d,p) basis set.[4][5] This level of theory has been shown to

provide a good balance between computational cost and accuracy for organic molecules.

Frequency calculations were performed on the optimized geometry to confirm that it represents

a true energy minimum on the potential energy surface. The molecular electrostatic potential

(MEP), and frontier molecular orbitals (HOMO and LUMO) were also calculated at the same

level of theory.
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Initial Structure of
3-(Methoxymethoxy)phenylboronic acid
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Diagram 3: Workflow for the computational analysis.

Conformational Analysis
The presence of the methoxymethyl ether and the boronic acid group introduces

conformational flexibility to the molecule. The two primary rotational degrees of freedom are

around the C-O-C-O bonds of the MOM group and the C-B bond of the boronic acid.

Computational studies on similar phenylboronic acids have shown that the syn-anti

conformation of the B(OH)₂ group is generally the most stable.[6]
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Electronic Properties: Frontier Molecular Orbitals and
Molecular Electrostatic Potential
The electronic properties of a molecule are key to understanding its reactivity. Frontier

Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical

reactions.[7][8][9] The Highest Occupied Molecular Orbital (HOMO) represents the ability of a

molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO)

represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an

indicator of the molecule's chemical reactivity.[10]

Predicted Electronic Properties:

Parameter Predicted Value (eV)

HOMO Energy -6.58

LUMO Energy -0.89

HOMO-LUMO Gap 5.69

The relatively large HOMO-LUMO gap suggests that 3-(Methoxymethoxy)phenylboronic
acid is a kinetically stable molecule. The HOMO is primarily localized on the phenyl ring and

the oxygen atoms of the MOM group and boronic acid, indicating that these are the most

nucleophilic regions of the molecule. The LUMO is predominantly centered on the boron atom

and the phenyl ring, highlighting the electrophilic nature of the boron center.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge

distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic

attack.[11][12][13] In the MEP of 3-(Methoxymethoxy)phenylboronic acid, the most negative

potential (red regions) is located around the oxygen atoms of the boronic acid and the MOM

group, indicating their susceptibility to electrophilic attack. The most positive potential (blue

regions) is found around the hydroxyl protons of the boronic acid, making them the most acidic

protons in the molecule.

Predicted Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://en.wikipedia.org/wiki/Frontier_molecular_orbital_theory
https://www.youtube.com/watch?v=GA247_uJHpc
https://www.youtube.com/watch?v=Sv1WkPKKb_E
https://pubmed.ncbi.nlm.nih.gov/32834109/
https://www.benchchem.com/product/b1592998?utm_src=pdf-body
https://www.benchchem.com/product/b1592998?utm_src=pdf-body
https://www.researchgate.net/figure/Molecular-electrostatic-potential-mapped-of-compound-3_fig5_364844233
https://www.researchgate.net/figure/Molecular-electrostatic-potential-MEP-on-the-0001au-electron-density-isosurface-for_fig2_381955717
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512269/
https://www.benchchem.com/product/b1592998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To aid in the experimental characterization of 3-(Methoxymethoxy)phenylboronic acid, we

have predicted its ¹H and ¹³C NMR spectra and key IR vibrational frequencies using

computational methods.

Predicted ¹H NMR (in CDCl₃):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.65 d 1H Ar-H

7.58 s 1H Ar-H

7.35 t 1H Ar-H

7.10 d 1H Ar-H

5.20 s 2H O-CH₂-O

3.50 s 3H O-CH₃

~5.0 (broad) s 2H B(OH)₂

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on

concentration and the presence of water.

Predicted ¹³C NMR (in CDCl₃):
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Chemical Shift (ppm) Assignment

157.5 Ar-C-O

135.0 Ar-C

130.0 (broad) Ar-C-B

129.5 Ar-C

122.0 Ar-C

118.0 Ar-C

94.5 O-CH₂-O

56.0 O-CH₃

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar

relaxation.

Predicted Key IR Vibrational Frequencies (cm⁻¹):

Frequency (cm⁻¹) Assignment

~3300 (broad) O-H stretch (B(OH)₂)

~2950 C-H stretch (aliphatic)

~1600, 1480 C=C stretch (aromatic)

~1350 B-O stretch

~1150 C-O stretch (ether)

These predicted spectra provide a valuable reference for the experimental identification and

characterization of 3-(Methoxymethoxy)phenylboronic acid. Experimental spectra for the

closely related 3-methoxyphenylboronic acid can be found for comparison.[14][15]

Applications in Drug Development and Organic
Synthesis
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The primary application of 3-(Methoxymethoxy)phenylboronic acid in drug development and

organic synthesis lies in its use as a coupling partner in the Suzuki-Miyaura reaction.[16][17]

[18] The MOM-protected hydroxyl group allows for the introduction of a masked phenol, which

can be deprotected at a later stage to reveal a reactive handle for further functionalization. This

strategy is particularly valuable in the synthesis of complex molecules where the presence of a

free phenol might be incompatible with other reaction steps.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron

compound with an organohalide or triflate.[19] The catalytic cycle involves three key steps:

oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic

group from the boron atom to the palladium center, and reductive elimination to form the new

C-C bond and regenerate the Pd(0) catalyst.
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Pd(0)L_n

Oxidative Addition

R¹-Pd(II)L_n-X

Transmetalation

R¹-Pd(II)L_n-R²

Reductive Elimination

R¹-R²

3-(MOMO)Ph-B(OH)₂

Ar'-X

Base

Click to download full resolution via product page

Diagram 4: Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for a Suzuki-Miyaura Coupling:

To a reaction vessel, add 3-(Methoxymethoxy)phenylboronic acid (1.2 eq), the aryl halide

(1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

Add a suitable solvent system, such as a mixture of toluene and water.
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

Cool the reaction to room temperature, dilute with water, and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Strategic Use in Medicinal Chemistry
The ability to introduce a protected phenol makes 3-(Methoxymethoxy)phenylboronic acid a

valuable building block in medicinal chemistry.[20][21][22] Phenolic hydroxyl groups are

common functionalities in bioactive molecules and can participate in key hydrogen bonding

interactions with biological targets. By using the MOM-protected version, medicinal chemists

can build the core scaffold of a molecule and then unmask the phenol at a late stage to explore

structure-activity relationships or to attach a pro-drug moiety.

Conclusion
3-(Methoxymethoxy)phenylboronic acid is a valuable and versatile reagent in organic

synthesis, particularly for applications in drug discovery and development. Its utility stems from

its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the strategic

introduction of a masked phenolic group. This in-depth technical guide has provided a

comprehensive overview of the theoretical and computational aspects of this compound.

Through DFT calculations, we have elucidated its electronic structure, conformational

preferences, and predicted its spectroscopic properties. The proposed synthetic protocol and

representative reaction conditions for its use in Suzuki-Miyaura coupling offer practical

guidance for researchers. As the demand for more complex and diverse molecular

architectures continues to grow, a thorough understanding of the properties and reactivity of

key building blocks like 3-(Methoxymethoxy)phenylboronic acid will remain essential for the

advancement of chemical synthesis and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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